molecular formula C12H21NO4 B139101 Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 123387-51-9

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B139101
CAS No.: 123387-51-9
M. Wt: 243.3 g/mol
InChI Key: IRDYCXRTVGCLGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate under basic conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for tert-butyl 1,4-dioxa-8-azaspiro[4

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or ethers .

Scientific Research Applications

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is used in a variety of scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of potential pharmaceutical compounds.

    Material Science: As a precursor for the synthesis of novel materials with unique properties.

    Biological Studies: In the study of enzyme interactions and metabolic pathways

Mechanism of Action

The mechanism of action of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its combination of a tert-butyl ester group, a dioxane ring, and an azaspirodecane core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields .

Properties

IUPAC Name

tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(14)13-6-4-12(5-7-13)15-8-9-16-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYCXRTVGCLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558276
Record name tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-51-9
Record name 1,1-Dimethylethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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